2-[4-(4-methoxyphenoxy)butoxy]naphthalene
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Overview
Description
2-[4-(4-methoxyphenoxy)butoxy]naphthalene is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of a naphthalene ring system substituted with a butoxy chain, which is further substituted with a methoxyphenoxy group. The compound’s structure imparts unique chemical properties, making it of interest in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-methoxyphenoxy)butoxy]naphthalene typically involves a multi-step process. One common synthetic route is through the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of a boronic acid derivative with a halogenated naphthalene compound in the presence of a palladium catalyst. The reaction conditions usually include a base such as potassium carbonate, a solvent like toluene or ethanol, and a temperature range of 80-100°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-methoxyphenoxy)butoxy]naphthalene undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The naphthalene ring can be reduced under specific conditions to form dihydronaphthalene derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the naphthalene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon as a catalyst.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 4-(4-hydroxyphenoxy)butoxy derivatives.
Reduction: Formation of dihydro-2-[4-(4-methoxyphenoxy)butoxy]naphthalene.
Substitution: Formation of brominated or nitrated derivatives of the naphthalene ring.
Scientific Research Applications
2-[4-(4-methoxyphenoxy)butoxy]naphthalene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[4-(4-methoxyphenoxy)butoxy]naphthalene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(4-allyl-2-methoxyphenoxy)butoxy]naphthalene
- 2-[4-(3-methoxyphenoxy)butoxy]naphthalene
Comparison
Compared to similar compounds, 2-[4-(4-methoxyphenoxy)butoxy]naphthalene is unique due to the specific positioning of the methoxy group on the phenoxy ring. This structural difference can influence its chemical reactivity and biological activity. For instance, the presence of the methoxy group at the para position may enhance its stability and interaction with certain molecular targets, making it more effective in specific applications .
Properties
IUPAC Name |
2-[4-(4-methoxyphenoxy)butoxy]naphthalene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O3/c1-22-19-10-12-20(13-11-19)23-14-4-5-15-24-21-9-8-17-6-2-3-7-18(17)16-21/h2-3,6-13,16H,4-5,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSYUCJZAJPWIJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCCOC2=CC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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